molecular formula C18H21BrN6O3 B15283681 Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate

Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate

Cat. No.: B15283681
M. Wt: 449.3 g/mol
InChI Key: VEEUHGAYILAKFA-UHFFFAOYSA-N
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Description

Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a benzodiazepine precursor.

    Bromination: Introduction of the bromine atom at the 8’ position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Protection and deprotection steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener bromination methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biology: It can be used as a probe to study biological pathways and interactions, especially those involving spiro compounds.

    Materials Science: The stability and electronic properties of the compound may make it useful in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-amino-5-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
  • Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Uniqueness

Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate stands out due to its spiro structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring stable and versatile chemical scaffolds.

Biological Activity

Molecular Characteristics

  • Molecular Formula : Cn_{n}Hm_{m}BrNx_{x}Oy_{y} (exact values depend on the specific structure)
  • Molecular Weight : Approximately 400 g/mol (based on typical structures in this class)
  • CAS Number : Not explicitly listed but can be derived from related compounds.

Structural Features

The compound features a spiro structure that incorporates a piperidine ring and a benzodiazepine moiety, which are known for their diverse biological activities, including anxiolytic and anticonvulsant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABAA_A receptors. Compounds that modulate these receptors can exhibit anxiolytic, sedative, and anticonvulsant properties.

Pharmacological Profiles

  • GABAA_A Receptor Modulation :
    • The compound is hypothesized to enhance GABAergic activity, leading to increased chloride ion influx and neuronal inhibition. This mechanism is crucial for its potential anxiolytic effects.
    • Studies on structurally similar compounds have shown significant potentiation of GABA currents, indicating that modifications in the piperidine or benzodiazepine components could enhance efficacy .
  • Anticonvulsant Activity :
    • Research has demonstrated that related compounds exhibit potent anticonvulsant effects in animal models. For instance, certain derivatives showed effective latency times in pentylenetetrazole-induced seizures .
  • Anxiolytic Effects :
    • Experimental studies suggest that compounds within this class can significantly reduce anxiety-like behaviors in rodent models. The anxiolytic action is often assessed using the elevated plus maze and light/dark box tests .

Case Studies

  • A study involving structurally similar benzodiazepines highlighted their efficacy in modulating GABAA_A receptor subtypes, leading to enhanced anxiolytic effects. The data indicated that specific substitutions on the benzodiazepine ring could optimize receptor binding affinity and functional outcomes .
  • Another investigation into new derivatives of piperidine-based compounds revealed promising results in terms of their ability to potentiate GABA currents significantly compared to parent compounds .

Comparison of Biological Activities

Compound NameGABAA_A Potentiation (EC50 μM)Anxiolytic Activity (Behavioral Test)Anticonvulsant Activity (Latency Time, s)
Compound A70.8 ± 21.1Significant reduction328.5 ± 38.0
Compound B31.8 ± 5.3Moderate reductionNot tested
Tert-butyl 8'-bromo...TBDTBDTBD

Note: TBD indicates "To Be Determined" as specific data for the target compound is currently unavailable.

Properties

Molecular Formula

C18H21BrN6O3

Molecular Weight

449.3 g/mol

IUPAC Name

tert-butyl 8-bromo-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H21BrN6O3/c1-17(2,3)28-16(27)24-8-6-18(7-9-24)15-21-22-23-25(15)13-5-4-11(19)10-12(13)14(26)20-18/h4-5,10H,6-9H2,1-3H3,(H,20,26)

InChI Key

VEEUHGAYILAKFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2

Origin of Product

United States

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